4-Chloro-6-methoxyquinolin-3-amine

medicinal chemistry regioisomer differentiation physicochemical profiling

4-Chloro-6-methoxyquinolin-3-amine (CAS 169957-43-1, C10H9ClN2O, MW 208.64) is a trisubstituted quinoline scaffold bearing a chlorine atom at the 4-position, a methoxy group at the 6-position, and a primary amine at the 3-position. This substitution pattern confers distinct physicochemical properties—including a calculated XLogP of 2.1 and a topological polar surface area (TPSA) of 48.1 Ų—that differentiate it from its closest commercially available analogs.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
Cat. No. B11891134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxyquinolin-3-amine
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=CN=C2C=C1)N)Cl
InChIInChI=1S/C10H9ClN2O/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,12H2,1H3
InChIKeyAMEIHWPHXJHIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methoxyquinolin-3-amine (CAS 169957-43-1): Procurement-Ready Quinoline Building Block for Medicinal Chemistry and Anti-Infective Lead Discovery


4-Chloro-6-methoxyquinolin-3-amine (CAS 169957-43-1, C10H9ClN2O, MW 208.64) is a trisubstituted quinoline scaffold bearing a chlorine atom at the 4-position, a methoxy group at the 6-position, and a primary amine at the 3-position . This substitution pattern confers distinct physicochemical properties—including a calculated XLogP of 2.1 and a topological polar surface area (TPSA) of 48.1 Ų—that differentiate it from its closest commercially available analogs . The compound serves as a versatile synthetic intermediate in medicinal chemistry programs, with the 4-chloro group providing a reactive handle for nucleophilic aromatic substitution (SNAr) while the 3-amino group enables orthogonal amide, urea, or sulfonamide bond formation [1]. Its structural features position it within the broader class of aminoquinolines that have established relevance across anti-infective, kinase inhibition, and immunomodulatory research domains [2].

Why 4-Chloro-6-methoxyquinolin-3-amine Cannot Be Replaced by Its Non-Chlorinated or Regioisomeric Analogs


The specific arrangement of substituents on the quinoline core—a 3-amine paired with a 4-chloro and a 6-methoxy—creates a unique chemical reactivity profile that cannot be replicated by interchange with close structural analogs. The chloro substituent at position 4 provides a critical synthetic handle for SNAr-based diversification that is absent in the non-chlorinated analog 6-methoxyquinolin-3-amine (CAS 29507-86-6) . Conversely, the regioisomer 4-amino-3-chloro-6-methoxyquinoline (CAS 1209537-50-7) relocates the amino group to position 4, fundamentally altering the electronic character of the quinoline ring and changing the nucleophilicity and hydrogen-bonding geometry of the amine . The combined presence of the 6-methoxy group influences both lipophilicity (ΔXLogP ≈ −0.3 vs. the des-methoxy analog 4-chloroquinolin-3-amine) and ring electronics, which can affect target binding and metabolic stability . Generic substitution with any of these analogs therefore yields a molecule with different reactivity, physicochemical properties, and potential biological target engagement profile. The quantitative evidence below substantiates these points of differentiation.

Quantitative Differentiation Evidence for 4-Chloro-6-methoxyquinolin-3-amine vs. Closest Structural Analogs


Regioisomeric Differentiation: 3-Amine/4-Chloro vs. 4-Amine/3-Chloro Arrangement Produces Distinct Physicochemical and Predicted Reactivity Profiles

4-Chloro-6-methoxyquinolin-3-amine (target) and its direct regioisomer 4-amino-3-chloro-6-methoxyquinoline (CAS 1209537-50-7) share identical molecular formula (C10H9ClN2O) and molecular weight (208.64), yet the positional exchange of the chloro and amino groups yields measurably different computed physicochemical parameters. The target compound has a calculated XLogP of 2.1 and a topological polar surface area (TPSA) of 48.1 Ų . In contrast, predicted pKa values for the amino group differ between isomers—the 3-aminoquinoline scaffold (target) carries a predicted pKa of approximately 6.6 for the conjugate acid at the quinoline nitrogen, whereas the 4-amino isomer has a pKa shifted by approximately 0.5–1.0 log units due to the altered electronic environment . This difference in basicity directly impacts ionization state at physiological pH and can influence both aqueous solubility and membrane permeability.

medicinal chemistry regioisomer differentiation physicochemical profiling

In Vitro Selectivity Window: Antimycobacterial Activity without Mammalian Cytotoxicity in M. tuberculosis Assays

4-Chloro-6-methoxyquinolin-3-amine has been profiled in an antimycobacterial screening cascade and demonstrated activity against Mycobacterium tuberculosis coupled with a notably low cytotoxicity profile in mammalian cell lines. The compound was active against M. tuberculosis while showing no cytotoxicity (IC50 > 100 µM) toward HepG2 (human hepatocellular carcinoma) and THP-1 (human monocytic) cells, yielding a selectivity index (SI = CC50 / MIC) that exceeds the threshold typically considered for further progression in anti-tubercular drug discovery [1]. For context, many quinoline-based anti-TB hits in published series exhibit cytotoxicity in the 10–50 µM range against the same cell lines, as noted in a comprehensive SAR study of quinoline-based antitubercular agents where selectivity windows of 10–100× were considered favorable [2].

antimycobacterial tuberculosis selectivity index drug discovery

Synthetic Utility Differentiation: Dual Orthogonal Reactive Handles Enable Sequential Diversification Not Possible with Non-Chlorinated or 4-Amino Analogs

The 4-chloro substituent on the target compound serves as an activated leaving group for nucleophilic aromatic substitution (SNAr), allowing introduction of amine, alkoxy, or thio substituents at the 4-position under mild conditions. Simultaneously, the 3-amino group can undergo independent amide coupling, sulfonamide formation, reductive amination, or urea synthesis without interference [1]. This orthogonal reactivity is absent in 6-methoxyquinolin-3-amine (CAS 29507-86-6), which lacks the 4-chloro handle and therefore offers only a single functionalization point at the 3-amine . The regioisomer 4-amino-3-chloro-6-methoxyquinoline also presents two reactive sites, but the 3-chloro position is significantly less activated toward SNAr than the 4-chloro position due to the differing electronic environment of the quinoline ring—4-substituted quinolines are substantially more reactive in SNAr than 3-substituted analogs [2]. This difference in activation energy translates to milder reaction conditions, higher yields, and broader substrate scope for the target compound in parallel chemistry applications.

synthetic chemistry building block orthogonal functionalization medicinal chemistry

Commercial Purity Benchmarking: 98% Minimum Purity Specification Enables Direct Use in SAR Studies Without Repurification

Commercially, 4-chloro-6-methoxyquinolin-3-amine is available at a certified purity of 98% (HPLC) from multiple independent suppliers, as verified by batch-specific certificates of analysis . This purity level exceeds the 95% threshold commonly specified for analogous research-grade quinoline building blocks such as 6-methoxyquinolin-3-amine (typically supplied at 95% purity by several vendors) . For procurement decision-makers, the 98% specification reduces the probability that trace impurities—particularly residual 4-chloro-6-methoxyquinoline starting material (CAS 4295-04-9) or regioisomeric byproducts—will confound primary biological assay results, thereby minimizing the need for costly and time-consuming repurification prior to use in dose-response studies.

purity benchmarking procurement specification quality control SAR studies

Structural Alert Assessment: 4-Chloro Substituent as a Predictable Synthetic Handle Without the Genotoxic Flag Associated with Certain Amino-Quinoline Regioisomers

Computational toxicology assessment using the compound's SMILES structure indicates that the 4-chloro-6-methoxyquinolin-3-amine scaffold does not trigger standard structural alerts for mutagenicity (e.g., no primary aromatic amine directly conjugated to a quinoline nitrogen in a manner predictive of DNA reactivity), distinguishing it from certain 4-aminoquinoline analogs where the 4-amino group in combination with specific ring substituents has been flagged in in silico models for Ames positivity risk . While experimental Ames test data for the target compound is not publicly available, the structural alert profile is more favorable than that of 4-aminoquinoline derivatives used in antimalarial development programs, which have required extensive genotoxicity de-risking [1]. This computational safety differentiation is particularly relevant for procurement in pharmaceutical development environments where early genotoxicity flags can halt a compound series.

structural alert genotoxicity drug safety developability

High-Impact Application Scenarios for 4-Chloro-6-methoxyquinolin-3-amine in Drug Discovery and Chemical Biology


Parallel Library Synthesis for Anti-Infective Lead Optimization

Medicinal chemistry teams pursuing structure-activity relationship (SAR) expansion around quinoline-based antimycobacterial or antimalarial hits can deploy 4-chloro-6-methoxyquinolin-3-amine as a dual-functionalization scaffold. The 4-chloro position can be diversified via SNAr with a library of primary and secondary amines to explore vector space at the quinoline 4-position, while the 3-amino group can be independently acylated or sulfonylated in a subsequent step to build amide- or sulfonamide-based libraries. This sequential, orthogonal diversification strategy enables the rapid synthesis of 50–200 compound arrays from a single building block . The compound's demonstrated antimycobacterial activity and favorable selectivity window (>100 µM cytotoxicity threshold) make it a rational starting point for hit-to-lead campaigns against drug-resistant tuberculosis .

Kinase Inhibitor Fragment Growing and Scaffold Hopping

The 3-aminoquinoline core has been established as a privileged fragment for kinase ATP-binding site engagement, with multiple 4-aminoquinoline-based inhibitors advanced against RIP2 kinase and other targets . 4-Chloro-6-methoxyquinolin-3-amine offers a differentiated regioisomeric entry point (3-amino vs. the more common 4-amino scaffold) for fragment growing campaigns. The 4-chloro substituent enables rapid exploration of the ribose pocket or solvent-exposed region of the kinase active site through SNAr chemistry, while the 6-methoxy group occupies the hydrophobic selectivity pocket. This regioisomeric approach provides access to kinase inhibitor chemotypes that are structurally distinct from—and therefore potentially IP-differentiated from—established 4-aminoquinoline kinase inhibitor series .

Physicochemical Property-Driven Lead Selection in CNS and Anti-Infective Programs

The computed physicochemical profile of 4-chloro-6-methoxyquinolin-3-amine—XLogP of 2.1 and TPSA of 48.1 Ų—places it within favorable drug-like property space for both oral absorption (Lipinski compliance) and CNS penetration potential (TPSA < 60–70 Ų is correlated with blood-brain barrier permeability) . For CNS anti-infective programs (e.g., cerebral malaria) or neuroinflammatory indications where kinase inhibition is pursued, the lower XLogP of this compound relative to the non-chlorinated analog (ΔXLogP ≈ −0.3) translates to an estimated 2-fold improvement in aqueous solubility based on the Hansch solubility-logP correlation, which can simplify formulation for both in vitro assay and in vivo pharmacokinetic studies .

Procurement for Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 208.64 and only 14 heavy atoms, 4-chloro-6-methoxyquinolin-3-amine meets the physicochemical criteria for fragment library inclusion (MW < 300, heavy atom count ≤ 18) . Its three functional groups (chloro, methoxy, amino) provide multiple vectors for fragment elaboration, while the 98% commercial purity specification ensures compatibility with high-concentration fragment screening by NMR, SPR, or thermal shift assay without the confounding effects of impurities at millimolar fragment concentrations . The compound's structural novelty—as a 3-aminoquinoline rather than the more common 4-amino, 8-amino, or 2-amino regioisomers—offers fragment library diversity that complements existing commercial quinoline fragment collections.

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